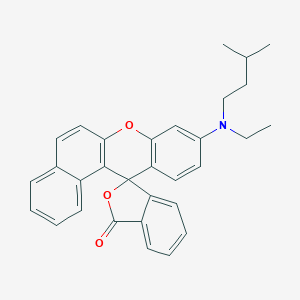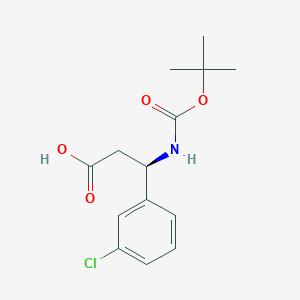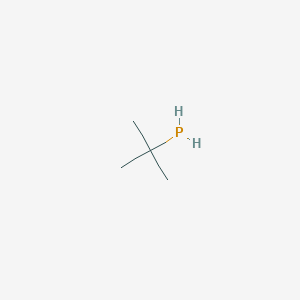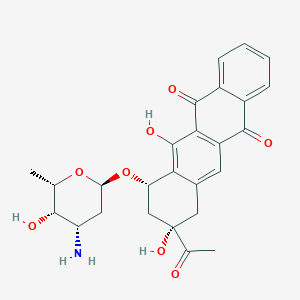
4-Demethoxy-11-deoxydaunorubicin
Vue d'ensemble
Description
4-Demethoxy-11-deoxydaunorubicin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its higher therapeutic index and lower cardiotoxicity compared to its parent compound, making it a promising candidate for further research and clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves several steps. One method includes protecting the 13-keto group of 4-demethyldaunomycinone, sulfonylating the 4-hydroxy group, and then reacting the sulfonylated compound in a reducing environment with a catalytic amount of a transition metal complex, such as palladium or nickel . The final step involves eliminating the 13-dioxolanyl group by treatment with trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Demethoxy-11-deoxydaunorubicin undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the electrochemical deglycosidation, where the compound eliminates L-daunosamine upon polarographic reduction .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like palladium or nickel complexes, sulfonylating agents, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from the reactions of this compound include various aglycones, such as 7-deoxyaglycones, which result from the elimination of L-daunosamine .
Applications De Recherche Scientifique
4-Demethoxy-11-deoxydaunorubicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its potential use in cancer treatment due to its higher therapeutic index and lower cardiotoxicity compared to daunorubicin . In chemistry, it is used to study the redox behavior of anthracyclines and their derivatives . Additionally, its unique properties make it a valuable compound for industrial applications, such as the development of new pharmaceuticals and chemical processes .
Mécanisme D'action
The mechanism of action of 4-Demethoxy-11-deoxydaunorubicin involves intercalation into DNA, which disrupts the DNA replication process. This compound also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . These actions result in the inhibition of cell division and ultimately lead to cell death, making it effective in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Demethoxy-11-deoxydaunorubicin include daunorubicin, doxorubicin, and other anthracycline derivatives . These compounds share a similar core structure but differ in their side chains and functional groups, which affect their pharmacological properties.
Uniqueness: This compound is unique due to its higher therapeutic index and lower cardiotoxicity compared to its parent compound, daunorubicin . This makes it a promising candidate for further research and potential clinical applications, particularly in cancer treatment.
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDDTIYKPCVEG-NIQDUIQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77312-66-4 | |
| Record name | 4-Demethoxy-11-deoxydaunomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


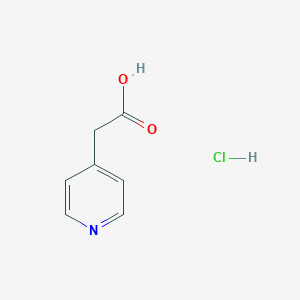
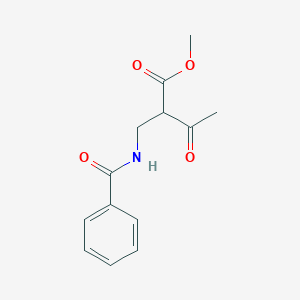

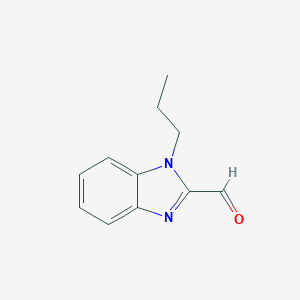


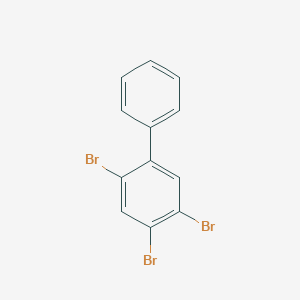
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
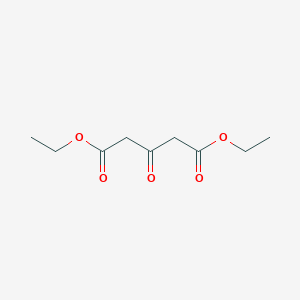
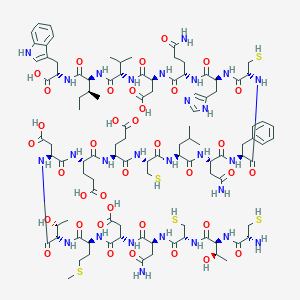
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
